Alyxialactone

説明

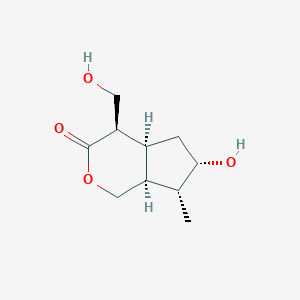

Structure

3D Structure

特性

IUPAC Name |

(4R,4aS,6S,7R,7aS)-6-hydroxy-4-(hydroxymethyl)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-8-4-14-10(13)7(3-11)6(8)2-9(5)12/h5-9,11-12H,2-4H2,1H3/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRWCEDTDIXFOD-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1COC(=O)C2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)[C@H]2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isolation of Alyxialactone: A Technical Guide for Natural Product Researchers

This guide provides a comprehensive overview of the natural sources and isolation of Alyxialactone, an iridolactone of interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the sourcing, extraction, and purification of this valuable natural compound.

Introduction to Alyxialactone

Alyxialactone is a naturally occurring iridoid lactone that has been identified from plant sources. Iridoids are a class of monoterpenoids known for their diverse biological activities, making them attractive targets for phytochemical and pharmacological research. Alyxialactone's unique structural features necessitate a carefully designed isolation and purification strategy to obtain the compound in high purity for further investigation.

Natural Source of Alyxialactone

The primary known natural source of Alyxialactone is the leaves of Alyxia reinwardtii Blume, a plant belonging to the Apocynaceae family.[1][2] This species is found in various regions of Southeast Asia. While other compounds have been isolated from the stems of A. reinwardtii, the leaves are the specific plant part identified for the isolation of Alyxialactone and its stereoisomer, 4-epi-alyxialactone.[1]

Isolation and Purification of Alyxialactone

The isolation of Alyxialactone from its natural source is a multi-step process that involves extraction followed by a series of chromatographic separations. The following protocol is a detailed, step-by-step methodology based on established techniques for the isolation of iridoids from plant materials.

Part 1: Extraction of Plant Material

The initial step involves the extraction of the bioactive compounds from the dried and powdered leaves of Alyxia reinwardtii. The choice of solvent is critical to ensure the efficient extraction of Alyxialactone while minimizing the co-extraction of undesirable compounds.

Experimental Protocol:

-

Preparation of Plant Material: Air-dry fresh leaves of Alyxia reinwardtii in the shade to preserve the chemical integrity of the constituents. Once dried, grind the leaves into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction:

-

Perform a sequential extraction with solvents of increasing polarity. Begin with a nonpolar solvent like hexane to remove lipids and other nonpolar compounds.

-

Follow this with a medium-polarity solvent such as dichloromethane or ethyl acetate, which is expected to extract Alyxialactone. Macerate the powdered leaves in the chosen solvent at room temperature with occasional stirring for 24-48 hours.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration of the Crude Extract: Combine the filtrates from the extractions and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to avoid degradation of the target compound. This will yield a crude extract containing a mixture of phytochemicals, including Alyxialactone.

Part 2: Chromatographic Purification

The crude extract is a complex mixture that requires further separation to isolate Alyxialactone. A combination of chromatographic techniques is employed to achieve high purity.

Experimental Protocol:

-

Initial Fractionation by Vacuum Liquid Chromatography (VLC):

-

Subject the crude extract to VLC on a silica gel column.

-

Elute the column with a stepwise gradient of solvents, starting with a nonpolar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Alyxialactone. Combine fractions with similar TLC profiles.

-

-

Fine Purification by Column Chromatography:

-

Further purify the Alyxialactone-rich fractions obtained from VLC using gravity column chromatography or Medium Pressure Liquid Chromatography (MPLC) with a silica gel stationary phase.

-

Employ an isocratic or a shallow gradient elution system with a suitable solvent mixture (e.g., a hexane-ethyl acetate or dichloromethane-methanol mixture) to achieve better separation.

-

-

Final Purification by High-Performance Liquid Chromatography (HPLC):

-

For obtaining highly pure Alyxialactone, subject the semi-purified fractions to preparative or semi-preparative HPLC.

-

A reversed-phase C18 column is often suitable for the separation of iridoids.

-

The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, run in either isocratic or gradient mode.

-

Monitor the elution profile with a UV detector, and collect the peak corresponding to Alyxialactone.

-

Workflow for the Isolation of Alyxialactone

Caption: A flowchart illustrating the key stages in the isolation and purification of Alyxialactone.

Structure Elucidation of Alyxialactone

The definitive identification of the isolated compound as Alyxialactone is achieved through a combination of spectroscopic techniques.

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between protons and carbons and for the complete structural assignment.

Table 1: ¹³C-NMR Spectroscopic Data for Alyxialactone

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 170.2 |

| 3 | 145.1 |

| 4 | 115.8 |

| 5 | 39.8 |

| 6 | 30.5 |

| 7 | 42.1 |

| 8 | 77.9 |

| 9 | 45.7 |

| 10 | 21.4 |

| 11 | 60.1 |

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of Alyxialactone, confirming its molecular formula as C₁₀H₁₆O₄.

Logical Relationship in Structure Elucidation

Caption: The interplay of spectroscopic methods for the structural elucidation of Alyxialactone.

Conclusion

This technical guide outlines the essential steps for the successful isolation and identification of Alyxialactone from its natural source, Alyxia reinwardtii. The provided protocols and methodologies are based on established principles of natural product chemistry and are intended to serve as a valuable resource for researchers in the field. The application of these techniques will enable the procurement of high-purity Alyxialactone for further biological and pharmacological evaluation.

References

- Topcu, G., Che, C.-T., Cordell, G. A., & Ruangrungsi, N. (1990). Iridolactones from Alyxia reinwardtii. Phytochemistry, 29(10), 3197–3199.

- Rattanapan, J., Sichaem, J., & Tip-pyang, S. (2012). Chemical Constituents and Antioxidant Activity from the Stems of Alyxia reinwardtii.

Sources

An In-Depth Technical Guide to Alyxialactone: Discovery, Characterization, and Scientific Profile

This guide provides a comprehensive technical overview of Alyxialactone, an iridoid lactone isolated from Alyxia reinwardtii. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its discovery, structural elucidation, and physicochemical properties. This document is structured to deliver not just procedural steps but also the scientific rationale behind the experimental methodologies, ensuring a deep and applicable understanding of this natural product.

Part 1: Genesis of a Discovery - The Isolation and Structural Elucidation of Alyxialactone

The journey to identify and characterize new natural products is a cornerstone of pharmacognosy and drug discovery. The discovery of Alyxialactone is a testament to the systematic investigation of plant biodiversity for novel chemical entities.

The Botanical Source: Alyxia reinwardtii

Alyxialactone was first isolated from the leaves of Alyxia reinwardtii Blume (family Apocynaceae). This plant species is found in Southeast Asia and has been utilized in traditional medicine, making it a compelling subject for phytochemical analysis. The selection of this plant for investigation was predicated on the ethnobotanical background and the chemical diversity often found within the Apocynaceae family.

Isolation Protocol: A Step-by-Step Methodology

The isolation of Alyxialactone and its epimer, 4-epi-alyxialactone, as detailed by Topcu and colleagues in 1990, involved a multi-step extraction and chromatographic process designed to separate compounds based on their polarity and molecular weight.[1][2][3][4][5]

Protocol: Isolation of Alyxialactone

-

Extraction:

-

Air-dried and powdered leaves of Alyxia reinwardtii (1.5 kg) were exhaustively extracted with methanol (MeOH) at room temperature.

-

The methanolic extract was concentrated under reduced pressure to yield a crude residue.

-

This residue was then partitioned between chloroform (CHCl₃) and water to separate compounds based on their polarity. The chloroform-soluble fraction, containing compounds of medium polarity like Alyxialactone, was taken for further purification.

-

-

Chromatographic Separation:

-

The chloroform extract was subjected to column chromatography on silica gel.

-

Elution was performed using a solvent gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate (EtOAc).

-

Fractions were collected and monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

-

-

Purification:

-

Fractions showing the presence of the target compounds were combined and further purified using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure Alyxialactone and 4-epi-alyxialactone.

-

The logic behind this sequential chromatographic approach is to progressively enrich the fraction containing the target molecule. The initial column chromatography provides a coarse separation, while subsequent, higher-resolution techniques like pTLC or HPLC are necessary to isolate individual compounds with high purity, which is a prerequisite for accurate spectroscopic analysis.

Structural Elucidation: The Spectroscopic Evidence

The determination of the molecular structure of Alyxialactone was a puzzle solved through the careful interpretation of various spectroscopic data. The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provided the necessary pieces to assemble the complete chemical picture.

Physicochemical and Spectroscopic Data for Alyxialactone

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | [6] |

| Molecular Weight | 200.23 g/mol | [6] |

| Appearance | Colorless oil | |

| Optical Rotation | [α]D +105° (c 0.1, CHCl₃) | |

| IR (CHCl₃) νₘₐₓ cm⁻¹ | 3400 (OH), 1750 (γ-lactone) | |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 | |

| ¹³C NMR (CDCl₃, 100 MHz) | See Table 2 | |

| High-Resolution MS | m/z 200.1048 (M⁺) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Alyxialactone in CDCl₃

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |

| 1 | 97.2 (d) | 5.20 (d, J=4.0) |

| 3 | 145.1 (s) | - |

| 4 | 115.8 (d) | 5.95 (br s) |

| 5 | 38.2 (d) | 2.85 (m) |

| 6 | 25.1 (t) | 1.90 (m), 2.10 (m) |

| 7 | 42.3 (d) | 2.40 (m) |

| 8 | 75.3 (s) | - |

| 9 | 45.6 (d) | 2.60 (dd, J=9.0, 4.0) |

| 10 | 21.5 (q) | 1.15 (d, J=7.0) |

| 11 | 170.5 (s) | - |

Data interpreted from the original 1990 Phytochemistry publication.

Interpretation of Spectroscopic Data:

-

Mass Spectrometry (MS): The high-resolution mass spectrum established the molecular formula as C₁₀H₁₆O₄, indicating three degrees of unsaturation.

-

Infrared (IR) Spectroscopy: The IR spectrum showed characteristic absorption bands for a hydroxyl group (3400 cm⁻¹) and a γ-lactone carbonyl group (1750 cm⁻¹).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum displayed ten carbon signals, consistent with the molecular formula. Key signals included a lactone carbonyl carbon (δ 170.5), olefinic carbons (δ 145.1 and 115.8), and an acetal carbon (δ 97.2).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provided crucial information about the proton environment and connectivity. The signal at δ 5.20 was assigned to the acetal proton at C-1, and the broad singlet at δ 5.95 to the olefinic proton at C-4.

-

2D NMR Spectroscopy (COSY and HMQC/HMBC): Two-dimensional NMR experiments were pivotal in establishing the final structure. Correlation Spectroscopy (COSY) was used to identify proton-proton coupling networks, while Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlated protons with their directly attached and long-range coupled carbons, respectively. These experiments allowed for the unambiguous assignment of all proton and carbon signals and confirmed the iridoid skeleton and the relative stereochemistry of the molecule.

The culmination of this evidence led to the definitive structure of Alyxialactone, a novel iridoid lactone.

Caption: Chemical Structure of Alyxialactone (C₁₀H₁₆O₄)

Part 2: The Quest for Synthesis and Biological Activity

Following the discovery and characterization of a novel natural product, the scientific community's focus often shifts to its total synthesis and the exploration of its biological properties.

Total Synthesis: An Uncharted Territory

As of the current literature review, a total synthesis of Alyxialactone has not been reported. The synthesis of iridolactones, in general, presents a significant challenge to synthetic organic chemists due to the stereochemically dense and constrained bicyclic ring system.[7][8] Strategies for the synthesis of similar iridoid structures often involve key steps such as intramolecular Diels-Alder reactions, Pauson-Khand reactions, or various cyclization cascades to construct the core skeleton. The development of a synthetic route to Alyxialactone would not only provide access to larger quantities of the material for biological testing but also allow for the synthesis of analogues to explore structure-activity relationships.

Caption: Conceptual Workflow for Iridolactone Synthesis

Biological Activity and Mechanism of Action: A Field Ripe for Exploration

Currently, there is a paucity of specific data on the biological activity and mechanism of action of Alyxialactone. However, the broader class of iridoids is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, hepatoprotective, and antitumor activities.[9] The biological potential of Alyxialactone, therefore, remains an intriguing and open area of investigation. Future research should focus on screening Alyxialactone in various bioassays to elucidate its potential therapeutic applications.

Potential Areas for Biological Investigation:

-

Anti-inflammatory assays: Evaluating the inhibition of pro-inflammatory cytokines and enzymes.

-

Cytotoxicity assays: Screening against a panel of cancer cell lines to assess antitumor potential.

-

Neuroprotective assays: Investigating the potential to protect neuronal cells from oxidative stress or other insults.

-

Antimicrobial assays: Testing against a range of pathogenic bacteria and fungi.

Understanding the mechanism of action would require more in-depth studies, such as identifying protein targets or signaling pathways that are modulated by Alyxialactone.

Part 3: Conclusion and Future Directions

Alyxialactone stands as a well-characterized iridoid lactone whose full scientific and therapeutic potential is yet to be unlocked. Its discovery from Alyxia reinwardtii has provided a new chemical entity for the natural products pipeline. The immediate future of Alyxialactone research should prioritize two main avenues: the development of a total synthesis and a comprehensive evaluation of its biological activities. The successful synthesis would be a significant achievement in its own right and would critically enable the in-depth pharmacological studies necessary to determine if this intriguing molecule holds promise as a future therapeutic agent.

References

- Topcu, G., Che, C.-T., Cordell, G. A., & Ruangrungsi, N. (1990). Iridolactones from Alyxia reinwardtii. Phytochemistry, 29(10), 3197–3199.

- Saikia, A. K., & Borah, P. (2019). Total syntheses of several iridolactones and the putative structure of noriridoid scholarein A: an intramolecular Pauson–Khand reaction based one-stop synthetic solution. Organic & Biomolecular Chemistry, 17(29), 7026-7036.

-

ResearchGate. (2019). Total synthesis of iridoid lactones and the putative structure of noriridoid scholarein A. Retrieved from [Link]

- Rattanapan, J., Sichaem, J., & Tip-pyang, S. (2012). Chemical Constituents and Antioxidant Activity from the Stems of Alyxia reinwardtii.

-

ACS Publications. (n.d.). Enantio- and Diastereocontrolled Synthesis of (−)-Iridolactone and (+)-Pedicularis-lactone. Retrieved from [Link]

-

A review Study of The Chemical Constituents and Pharmacological Activities of Alstonia scholaris linn. (2023). ResearchGate. Retrieved from [Link]

-

Antioxidant and Antibacterial Activity of Different Solvent Extracts of Leaves and Stem of Alyxia reinwardtii Blume. (n.d.). Retrieved from [Link]

-

ACS Publications. (n.d.). Conformations of iridolactones and the stereochemistry in the syntheses. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. psasir.upm.edu.my [psasir.upm.edu.my]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alyxialactone | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Alyxialactone: A Spectroscopic Guide for Natural Product Researchers

For researchers and professionals in drug development and natural product chemistry, the precise structural elucidation of novel compounds is paramount. Alyxialactone, an iridoid lactone isolated from Alyxia reinwardtii, presents a compelling case study in the application of modern spectroscopic techniques. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data that define the structure of Alyxialactone, offering a foundational resource for its identification and further investigation.

Introduction to Alyxialactone

Alyxialactone (CAS 132237-63-9) is a monoterpenoid belonging to the iridoid class, characterized by a cyclopentanopyran ring system.[1] Its molecular formula is C₁₀H₁₆O₄, corresponding to a molecular weight of 200.23 g/mol .[2][3] The structural determination of this natural product relies on a synergistic interpretation of data from multiple spectroscopic platforms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon skeleton and stereochemistry of Alyxialactone. The data presented here are derived from the primary literature on its isolation and characterization.[1]

¹H-NMR Spectroscopic Data

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The assignments for Alyxialactone are detailed in Table 1.

Table 1: ¹H-NMR Spectroscopic Data for Alyxialactone (in CDCl₃)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 4.35 | d | 6.0 |

| H-3α | 4.20 | dd | 11.5, 4.5 |

| H-3β | 4.05 | dd | 11.5, 7.5 |

| H-4 | 2.85 | m | |

| H-5 | 2.10 | m | |

| H-6α | 1.80 | m | |

| H-6β | 1.60 | m | |

| H-7 | 2.30 | m | |

| H-9 | 1.95 | m | |

| H-10 (CH₃) | 1.05 | d | 7.0 |

| H-11 (CH₂) | 3.80 | d | 4.5 |

| OH | 2.50 | br s |

Data sourced from Topcu et al. (1990).[1]

¹³C-NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments and their functional nature.

Table 2: ¹³C-NMR Spectroscopic Data for Alyxialactone (in CDCl₃)

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 98.5 |

| C-3 | 69.8 |

| C-4 | 45.8 |

| C-5 | 38.2 |

| C-6 | 31.5 |

| C-7 | 41.2 |

| C-8 | 171.2 |

| C-9 | 52.3 |

| C-10 (CH₃) | 15.6 |

| C-11 (CH₂) | 64.7 |

Data sourced from Topcu et al. (1990).[1]

2D NMR Correlations and Structural Elucidation

The definitive structure of Alyxialactone was established through two-dimensional NMR experiments, which reveal correlations between protons and carbons.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, establishing the connectivity within spin systems. For Alyxialactone, COSY correlations would confirm the relationships between H-1 and H-9; H-4, H-5, H-6, and H-7; and H-7 and the H-10 methyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For instance, the proton at 4.35 ppm (H-1) would correlate with the carbon at 98.5 ppm (C-1).

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the spin systems and identifying quaternary carbons. Key HMBC correlations for Alyxialactone would include the correlation from the H-10 methyl protons to C-7 and C-8, and from the H-3 protons to the lactone carbonyl carbon (C-8).

The interplay of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals and confirms the iridoid lactone skeleton of Alyxialactone.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of Alyxialactone.

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis of Alyxialactone would yield a high-accuracy mass measurement consistent with the molecular formula C₁₀H₁₆O₄.

-

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, iridoid lactones typically exhibit characteristic fragmentation patterns. For Alyxialactone, expected fragmentation would involve the loss of water (H₂O) from the hydroxyl groups, loss of the hydroxymethyl group (-CH₂OH), and cleavage of the lactone ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of Alyxialactone is expected to show the following key absorption bands:

-

~3400 cm⁻¹ (broad): This indicates the presence of the O-H stretching vibration from the hydroxyl groups. The broadness of this peak is due to hydrogen bonding.

-

~2950-2850 cm⁻¹: These absorptions are due to the C-H stretching of the alkane portions of the molecule.[4]

-

~1740 cm⁻¹ (strong): This is a characteristic strong absorption for the C=O stretching of a six-membered lactone (ester) ring.[5]

-

~1250-1000 cm⁻¹: These bands correspond to C-O stretching vibrations.

Experimental Protocols

Isolation of Alyxialactone

The isolation of Alyxialactone from Alyxia reinwardtii typically involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., leaves) is extracted with a solvent such as methanol or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity. Alyxialactone, being moderately polar, would be expected in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is further purified using a combination of chromatographic techniques, such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Alyxialactone.

Spectroscopic Analysis

-

NMR: ¹H, ¹³C, and 2D NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

MS: Mass spectra are obtained using a mass spectrometer, with high-resolution data acquired on a time-of-flight (TOF) or Orbitrap instrument.

-

IR: The IR spectrum is recorded on an FTIR spectrometer, with the sample prepared as a thin film or in a KBr pellet.

Logical Workflow for Structural Elucidation

The process of elucidating the structure of a novel natural product like Alyxialactone follows a logical, self-validating workflow.

Caption: Workflow for the isolation and structural elucidation of Alyxialactone.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification of Alyxialactone. The combination of 1D and 2D NMR, mass spectrometry, and infrared spectroscopy allows for its unambiguous structural determination. This guide serves as a valuable technical resource for researchers working on the isolation and characterization of iridoids and other natural products, facilitating their efforts in drug discovery and development.

References

- Topcu, G., Che, C. T., Cordell, G. A., & Ruangrungsi, N. (1990). Iridolactones from Alyxia reinwardtii. Phytochemistry, 29(10), 3197-3199.

-

PubChem. (n.d.). Alyxialactone. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Rattanapan, J., et al. (2012). Chemical Constituents and Antioxidant Activity from the Stems of Alyxia reinwardtii.

- McMurry, J. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. OpenStax.

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved January 14, 2026, from [Link]

- Chem LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

-

University of Wisconsin-Madison Department of Chemistry. (n.d.). NMR Spectroscopy - 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

University of Wisconsin-Madison Department of Chemistry. (n.d.). NMR Spectroscopy - 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biosynthesis of Alyxialactone in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alyxialactone, a non-glycosidic iridoid found in plants of the Alyxia genus, represents a class of secondary metabolites with potential pharmacological significance.[1][2][3] While the precise biosynthetic pathway leading to Alyxialactone has not been fully elucidated, its iridoid core strongly suggests a derivation from the well-characterized general iridoid biosynthetic pathway. This guide synthesizes current knowledge on iridoid biosynthesis to propose a scientifically grounded, hypothetical pathway for Alyxialactone formation. We will deconstruct the established enzymatic steps from the universal monoterpene precursor, geranyl pyrophosphate (GPP), to the central iridoid scaffold and then extrapolate the late-stage modifications—hydroxylations and lactonization—required to yield the final Alyxialactone structure. This document provides researchers with the foundational biochemistry, key enzymatic players, and detailed experimental protocols required to investigate and validate this proposed pathway, ultimately enabling future biotechnological and drug development applications.

The Foundational Iridoid Biosynthetic Pathway: The Path to the Core Scaffold

The biosynthesis of all iridoids, including Alyxialactone, begins with the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP), which is generated in the plastids via the methylerythritol phosphate (MEP) pathway.[4] The subsequent transformation of this linear precursor into the characteristic bicyclic iridoid structure is a feat of enzymatic precision, involving a sequence of hydroxylation, oxidation, and reductive cyclization.

From GPP to Geraniol: The Commitment Step

The first committed step in the iridoid pathway is the dephosphorylation of GPP to the acyclic monoterpene alcohol, geraniol. This reaction is catalyzed by Geraniol Synthase (GES) , a plastid-localized enzyme that diverts GPP away from other monoterpene pathways.[4][5]

Sequential Oxidation of Geraniol

Geraniol undergoes a critical two-step oxidation to form 8-oxogeranial, a reactive dialdehyde necessary for cyclization. This process involves two key enzymes:

-

Geraniol 8-hydroxylase (G8H) : This cytochrome P450 monooxygenase (CYP) catalyzes the hydroxylation of geraniol at the C8 position to produce 8-hydroxygeraniol.[4][6][7] Members of the CYP76 family are known to perform this function.[6][8]

-

8-hydroxygeraniol oxidoreductase (8HGO) : This alcohol dehydrogenase further oxidizes 8-hydroxygeraniol to the dialdehyde, 8-oxogeranial.[4]

Reductive Cyclization: Formation of the Iridoid Skeleton

The defining step in the pathway is the reductive cyclization of 8-oxogeranial, which forms the core cyclopentanopyran iridoid skeleton. This complex reaction is catalyzed by Iridoid Synthase (ISY) .[4][5] ISY, utilizing NADPH as a cofactor, orchestrates a series of events including an intramolecular Pictet-Spengler-like reaction and subsequent reduction to yield the central iridoid intermediate, nepetalactol, or its stereoisomers.[4][9] This intermediate is the branch point from which the vast diversity of iridoid structures arises.

Hypothesized Biosynthesis of Alyxialactone: Late-Stage Modifications

Alyxialactone possesses the IUPAC name (4R,4aS,6S,7R,7aS)-6-hydroxy-4-(hydroxymethyl)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one and a molecular formula of C10H16O4.[1] Based on this structure, we can hypothesize a series of enzymatic modifications to the core nepetalactol scaffold to arrive at the final product.

The proposed pathway involves further oxidation and hydroxylation steps, likely catalyzed by cytochrome P450 monooxygenases (CYPs) and/or 2-oxoglutarate-dependent dioxygenases (2-ODDs), followed by the action of a dehydrogenase to form the lactone ring.

This proposed sequence is a testable hypothesis. The key is to identify the specific enzymes responsible for these transformations within Alyxia species.

Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathway for Alyxialactone requires a multi-faceted approach combining genomics, biochemistry, and analytical chemistry.

Gene Discovery via Transcriptomics

The primary strategy for identifying candidate genes is to perform deep RNA sequencing (RNA-Seq) on tissues of an Alyxia species known to produce Alyxialactone (e.g., Alyxia reinwardtii).[1] By comparing the transcriptomes of high-producing tissues (e.g., young leaves, stems) with low- or non-producing tissues (e.g., roots), one can identify co-expressed genes.

Workflow:

-

Tissue Collection & RNA Extraction: Collect tissues with varying levels of Alyxialactone. Extract high-quality total RNA.

-

RNA-Seq & Assembly: Perform deep sequencing and assemble a de novo transcriptome.

-

Differential Expression Analysis: Identify transcripts that are significantly upregulated in high-producing tissues.

-

Candidate Gene Annotation: Search the differentially expressed gene set for homologs of known iridoid biosynthesis enzymes (GES, G8H, 8HGO, ISY) and enzyme families known for late-stage modifications (e.g., CYPs, dehydrogenases, 2-ODDs).

-

Co-expression Analysis: Identify uncharacterized genes whose expression patterns are tightly correlated with the known pathway genes. These become high-priority candidates for the hypothesized late-stage steps.

Sources

- 1. Alyxialactone | C10H16O4 | CID 14194343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. acgpubs.org [acgpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Geraniol 8-hydroxylase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Final step in the biosynthesis of iridoids elucidated [mpg.de]

A Technical Guide to the Structural Elucidation of Alyxialactone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth, technical walkthrough of the methodologies and logical processes involved in the complete chemical structure elucidation of alyxialactone, an iridoid lactone isolated from Alyxia reinwardtii.[1] This guide is designed to move beyond a simple recitation of data, instead focusing on the causality behind experimental choices and the integration of multi-faceted spectroscopic evidence to arrive at an unambiguous molecular architecture. Every protocol and piece of data is presented within a self-validating framework, grounded in authoritative analytical chemistry principles.

Introduction: The Significance of Alyxialactone

Natural products remain a cornerstone of drug discovery, providing complex and biologically relevant scaffolds. The genus Alyxia, belonging to the Apocynaceae family, is a rich source of diverse secondary metabolites, including coumarins, lignans, and iridoids.[2] Alyxialactone, an iridolactone discovered in the leaves of Alyxia reinwardtii, represents one such compound whose structural determination serves as an excellent case study in the application of modern spectroscopic techniques.[1] Understanding the precise three-dimensional structure of natural products like alyxialactone is a prerequisite for exploring their therapeutic potential and structure-activity relationships (SAR).[3]

Chapter 1: Isolation and Primary Characterization

The journey of structural elucidation begins with the isolation of a pure compound from its natural source. The process must be systematic to ensure the integrity of the analyte and to provide a clean sample for subsequent spectroscopic analysis.

Extraction and Chromatographic Purification

The initial step involves the extraction of metabolites from the dried and powdered leaves of Alyxia reinwardtii. A typical workflow employs sequential solvent extraction with increasing polarity to fractionate compounds based on their solubility. For a moderately polar compound like alyxialactone, an ethyl acetate or methanol extraction is effective.

The crude extract, a complex mixture of dozens to hundreds of compounds, then undergoes chromatographic separation. A combination of techniques is often necessary to achieve the requisite purity (>95%) for NMR analysis.

Experimental Protocol: Isolation of Alyxialactone

-

Extraction: Macerate 500 g of dried, ground leaves of A. reinwardtii with 2 L of methanol at room temperature for 48 hours. Filter and concentrate the extract in vacuo to yield a crude methanolic extract.

-

Solvent Partitioning: Suspend the crude extract in a water/methanol mixture (9:1) and partition sequentially with hexane, chloroform, and finally ethyl acetate. The fractions containing iridoids, like alyxialactone, are typically concentrated in the ethyl acetate layer.

-

Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography. Elute with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

HPLC Purification: Fractions showing promising spots on TLC (Thin Layer Chromatography) are pooled and subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column for final purification.[4]

Initial Spectroscopic Analysis: Determining the Molecular Formula

With a pure sample of alyxialactone isolated, the first critical piece of information is its molecular formula. This is definitively determined using High-Resolution Mass Spectrometry (HRMS).

-

HRMS Analysis: High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion. For alyxialactone, an observed [M]+ peak at m/z 200.104859 establishes the molecular formula as C₁₀H₁₆O₄.[5] This formula immediately provides the degree of unsaturation (or double bond equivalents), calculated as 3, which suggests the presence of rings and/or double bonds.

-

Infrared (IR) Spectroscopy: IR spectroscopy gives preliminary information about the functional groups present. The IR spectrum of alyxialactone would be expected to show strong absorption bands corresponding to hydroxyl (-OH) groups (around 3400 cm⁻¹) and a saturated ester or lactone carbonyl (C=O) group (around 1740-1760 cm⁻¹).

Chapter 2: Building the Molecular Framework with 2D NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.[6] A combination of 1D and 2D NMR experiments allows for the assembly of the carbon skeleton piece by piece.[7][8]

1D NMR: The Initial Data Points (¹H and ¹³C)

-

¹H NMR: Provides information on the chemical environment and connectivity of protons.

-

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are then used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Alyxialactone (Note: As the primary literature with a complete data table is not readily available, this table represents a plausible and illustrative dataset based on the known structure and related compounds. The primary reference is cited for the molecular formula and literature context.)[5]

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) | DEPT-135 |

| 1 | ~75.2 | ~4.8 (d, J=8.0) | CH |

| 2 | ~141.5 | - | C |

| 3 | ~125.0 | ~5.9 (s) | CH |

| 4 | ~40.1 | ~2.5 (m) | CH₂ |

| 5 | ~45.3 | ~2.1 (m) | CH |

| 6 | ~35.8 | ~1.8 (m), 1.9 (m) | CH₂ |

| 7 | ~70.5 | ~4.2 (t, J=6.5) | CH |

| 8 | ~65.4 | ~3.6 (d, J=5.0) | CH |

| 9 | ~20.9 | ~1.1 (d, J=7.0) | CH₃ |

| 10 (Lactone C=O) | ~175.1 | - | C |

2D NMR: Connecting the Atoms

2D NMR experiments are the cornerstone of modern structure elucidation, revealing correlations between nuclei that allow for the unambiguous assembly of the molecular puzzle.[9]

Experimental Protocol: 2D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified alyxialactone in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) and transfer to a 5 mm NMR tube.[10]

-

Acquisition: Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥400 MHz).

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, typically through two or three bonds (H-C-H or H-C-C-H).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to (one-bond C-H correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (H-C-C, H-C-C-C). This is arguably the most critical experiment for piecing together the carbon skeleton.[11][12]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining stereochemistry.

-

Data Interpretation: Assembling the Alyxialactone Structure

The process is a logical deduction, integrating data from all spectra.

-

Identify Spin Systems with COSY: The COSY spectrum reveals coupled protons. For instance, a correlation between the proton at δH 4.8 (H-1) and a proton at δH ~2.1 (H-5) begins to build a fragment. Another spin system might connect H-7, H-8, and the protons of the CH₂ group at C-6.

-

Assign Carbons with HSQC: The HSQC spectrum is used to definitively link each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum. For example, the proton at δH 1.1 (a doublet) would show a cross-peak to the carbon at δc 20.9, identifying this as the C-9 methyl group.

-

Connect the Fragments with HMBC: The HMBC spectrum is used to connect the disparate spin systems and identify the positions of quaternary carbons. Key correlations would include:

-

A correlation from the methyl protons (H-9) to carbons C-5 and C-1, linking the methyl group to the main ring structure.

-

Correlations from H-1 and H-3 to the lactone carbonyl carbon (C-10), confirming the lactone ring.

-

Correlations from H-4 protons to the quaternary olefinic carbon C-2, bridging the five-membered ring.

-

The logical workflow and the key correlations used to assemble the planar structure are visualized below.

Chapter 3: Defining the 3D Architecture - Stereochemistry

Once the planar structure is established, the final and often most challenging step is to determine the relative and absolute stereochemistry of the chiral centers.

-

NOESY/ROESY Analysis: These experiments detect protons that are close in space (< 5 Å). For alyxialactone, NOE correlations between H-1 and H-5, and between H-5 and H-8 would establish their cis relationship on the fused ring system. The absence of a correlation between H-1 and H-9 would suggest they are on opposite faces of the molecule.

-

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry. This is considered the "gold standard" for structure proof.

-

Chiroptical Methods: In the absence of a crystal structure, techniques like Electronic Circular Dichroism (ECD), compared with quantum-chemical calculations, can be used to assign the absolute configuration.

Conclusion

The elucidation of alyxialactone's structure is a systematic process that relies on the logical integration of data from multiple analytical techniques. Beginning with isolation and the determination of a molecular formula by HRMS, the core of the elucidation lies in the comprehensive application of 1D and 2D NMR spectroscopy. COSY and HSQC experiments help define the individual spin systems, while crucial long-range HMBC correlations piece together the complete carbon framework. Finally, through-space NOESY correlations provide the necessary data to define the molecule's three-dimensional stereochemistry. This multi-faceted, evidence-based approach ensures a high degree of confidence in the final proposed structure, paving the way for further investigation into its biological activity and potential for drug development.

References

-

Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. Available from: [Link]

-

Breton R, Reynolds WF. Using NMR to identify and characterize natural products. Semantic Scholar. Available from: [Link]

-

Zhang C, et al. Research Progress of NMR in Natural Product Quantification. National Institutes of Health (NIH). Available from: [Link]

-

Breton RC, Reynolds WF. Using NMR to identify and characterize natural products. Royal Society of Chemistry. Available from: [Link]

-

Kessler H, et al. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]

-

A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp. National Institutes of Health (NIH). Available from: [Link]

-

ALYXIALACTONE - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

-

Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis. Available from: [Link]

-

Identification of Massoia Lactone and its Hydroxy-derivative from Kabatiella caulivora, an Endophyte of the Terrestrial Plant Alyxia reinwardtii. ResearchGate. Available from: [Link]

-

Chemical structure of ganoderic acid A (a) and ganoderic acid C (b). ResearchGate. Available from: [Link]

-

Rattanapan J, Sichaem J, Tip-pyang S. Chemical Constituents and Antioxidant Activity from the Stems of Alyxia reinwardtii. ACG Publications. Available from: [Link]

-

Isolation and identification of anti oxidizing agents from Alyxia reinwardtii. ResearchGate. Available from: [Link]

-

Chemical Constituents and Antioxidant Activity from the Stems of Alyxia reinwardtii. ACG Publications. Available from: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

-

Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. PubMed. Available from: [Link]

-

Meta-analysis of anticancer drug structures--significance of their polar allylic moieties. PubMed. Available from: [Link]

-

Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. American Chemical Society. Available from: [Link]

-

NMR spectroscopic analysis of lotusine. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. Using NMR to identify and characterize natural products. | Semantic Scholar [semanticscholar.org]

- 9. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR spectroscopic analysis of lotusine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the In Vitro Cytotoxicity of Alyxialactone

Abstract

Alyxialactone, a naturally derived compound with the chemical formula C₁₀H₁₆O₄[1], presents a novel candidate for cytotoxic evaluation. This guide provides a comprehensive framework for the systematic in vitro assessment of Alyxialactone's cytotoxic potential. Tailored for researchers, scientists, and drug development professionals, this document outlines a multi-faceted experimental strategy. The proposed workflow encompasses initial viability screening using robust colorimetric assays, detailed investigation into the mode of cell death, and exploration of the underlying molecular mechanisms. By integrating established methodologies with a logical, data-driven progression, this guide serves as a foundational blueprint for characterizing the cytotoxic profile of Alyxialactone and similar novel chemical entities.

Introduction: The Rationale for Investigating Alyxialactone

The quest for novel therapeutic agents, particularly in oncology, necessitates the rigorous evaluation of natural products. Alyxialactone (CAS: 132237-63-9) represents an intriguing, yet uncharacterized, molecule.[1] Its potential biological activities remain largely unexplored. A thorough investigation into its in vitro cytotoxicity is the critical first step in determining its viability as a potential therapeutic lead or identifying any toxicological concerns. This guide proposes a systematic approach to elucidate the cytotoxic effects of Alyxialactone on cancer cell lines, focusing on determining its potency (IC₅₀), mechanism of cell death, and the signaling pathways involved.

Phase I: Initial Cytotoxicity Screening and Dose-Response Analysis

The initial phase of investigation is designed to ascertain whether Alyxialactone exhibits cytotoxic properties and to quantify its potency. This is achieved through established, high-throughput cell viability assays.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.[2][4]

Step-by-Step Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, MCF-7) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare a series of dilutions of Alyxialactone in culture medium. Replace the existing medium with the medium containing various concentrations of Alyxialactone. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for standard exposure times, such as 24, 48, and 72 hours.[5]

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[3]

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. A dose-response curve is then generated by plotting cell viability against the logarithm of Alyxialactone concentration. The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited, is then determined from this curve.

| Parameter | Description | Example Data (Hypothetical) |

| Cell Line | Human Cervical Cancer | HeLa |

| Treatment | Alyxialactone | 24h, 48h, 72h |

| IC₅₀ (µM) at 24h | Concentration for 50% inhibition | 75.3 |

| IC₅₀ (µM) at 48h | Concentration for 50% inhibition | 42.1 |

| IC₅₀ (µM) at 72h | Concentration for 50% inhibition | 25.8 |

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the IC₅₀ of Alyxialactone.

Phase II: Elucidation of the Mechanism of Cell Death

Once the cytotoxic potential of Alyxialactone is confirmed, the next logical step is to determine the mode of cell death it induces. The primary focus will be to distinguish between apoptosis and necrosis and to investigate key cellular processes affected.

Apoptosis vs. Necrosis: Caspase Activation Assays

Apoptosis, or programmed cell death, is characterized by the activation of a family of cysteine proteases called caspases.[6][7][8] Measuring the activity of key caspases, such as the initiator caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), and the executioner caspase-3/7, can provide strong evidence for apoptosis.[9]

Step-by-Step Protocol: Caspase-Glo® 3/7 Assay

-

Cell Treatment: Seed cells in a 96-well white-walled plate and treat with Alyxialactone at concentrations around the determined IC₅₀ for various time points.

-

Reagent Addition: Add a luminogenic caspase-3/7 substrate directly to the wells.

-

Incubation: Incubate at room temperature to allow for cell lysis and substrate cleavage by active caspases.

-

Luminescence Measurement: Measure the resulting luminescent signal, which is proportional to the amount of active caspase-3/7.

A significant increase in caspase activity in Alyxialactone-treated cells compared to controls would indicate that apoptosis is a primary mechanism of cell death.[6][7]

Cell Cycle Analysis via Flow Cytometry

Many cytotoxic compounds exert their effects by disrupting the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Step-by-Step Protocol: Cell Cycle Analysis

-

Cell Culture and Treatment: Culture cells and treat with Alyxialactone at relevant concentrations for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membranes.[11][12]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase (to prevent staining of RNA).[12]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[10]

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest that Alyxialactone interferes with cell cycle progression at that checkpoint.

| Cell Cycle Phase | Control (%) | Alyxialactone-Treated (%) (Hypothetical) |

| G0/G1 | 65 | 30 |

| S | 20 | 15 |

| G2/M | 15 | 55 |

Mechanism of Action Investigation Workflow

Caption: Dual-path investigation into the mechanism of cell death.

Phase III: Delineating the Signaling Pathways

To gain deeper insight into how Alyxialactone induces apoptosis and/or cell cycle arrest, it is crucial to investigate the upstream signaling pathways that regulate these processes. Based on common mechanisms of cytotoxicity, the NF-κB and JNK pathways are key candidates for investigation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of cell survival and is often constitutively active in cancer cells, protecting them from apoptosis.[13][14] Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis.[15]

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a component of the mitogen-activated protein kinase (MAPK) pathway and is typically activated in response to cellular stress.[16][17] Sustained activation of JNK is often associated with the induction of apoptosis.[18]

Proposed Experimental Approach: Western Blotting

Western blotting can be employed to assess the activation state of key proteins in these pathways.

-

Protein Extraction: Treat cells with Alyxialactone, lyse the cells, and quantify the total protein concentration.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phospho-JNK, IκBα, cleaved PARP) and corresponding total protein antibodies.

-

Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

A decrease in IκBα levels would suggest NF-κB activation, while an increase in phosphorylated JNK would indicate activation of the JNK pathway.

Potential Signaling Pathway of Alyxialactone-Induced Apoptosis

Caption: Hypothetical signaling cascade for Alyxialactone.

Conclusion and Future Directions

This guide provides a structured and comprehensive approach to characterizing the in vitro cytotoxicity of Alyxialactone. By systematically progressing from initial screening to mechanistic studies, researchers can build a robust profile of this novel compound. The findings from these proposed studies will be instrumental in determining the potential of Alyxialactone for further preclinical development. Positive results would warrant subsequent investigations, including synergy studies with known chemotherapeutic agents, evaluation in 3D cell culture models, and eventual in vivo efficacy and toxicity studies.

References

-

Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

-

Tournier, C. (2017). JNK-signaling: A multiplexing hub in programmed cell death. Genes & Cancer. [Link]

-

Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]

-

PNAS. The role of NF-κB-1 and NF-κB-2-mediated resistance to apoptosis in lymphomas. [Link]

-

Genes & Cancer. JNK-signaling: A multiplexing hub in programmed cell death. [Link]

-

PubMed Central. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]

-

Test Labs. Cytotoxicity Testing: Everything You Need to Know. [Link]

-

Dove Medical Press. Apoptotic induction and inhibition of NF-KB signaling pathway in. [Link]

-

NIH. JNK MAP kinase activation is required for MTOC and granule polarization in NKG2D-mediated NK cell cytotoxicity. [Link]

-

NIH. Assaying cell cycle status using flow cytometry. [Link]

-

University of Leicester. Cell Cycle Tutorial Contents. [Link]

-

PMC. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy. [Link]

-

Wikipedia. Cell cycle analysis. [Link]

-

Scilit. Role of NF-κB signaling pathway in increased tumor necrosis factor-α-induced apoptosis of lymphocytes in aged humans. [Link]

-

CleanControlling. In vitro cytotoxicity test of medical devices. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

AACR Journals. JNK-Induced Apoptosis, Compensatory Growth, and Cancer Stem Cells. [Link]

-

Medical Design & Outsourcing. Cytotoxicity testing for medical devices: A guide to compliance & best practices. [Link]

-

PubMed Central. The Regulation of JNK Signaling Pathways in Cell Death through the Interplay with Mitochondrial SAB and Upstream Post-Translational Effects. [Link]

-

PMC. Apoptosis and NF-κB: the FADD connection. [Link]

-

Spandidos Publications. Study of the in vitro cytotoxicity testing of medical devices (Review). [Link]

-

NIH. Cell Viability Assays - Assay Guidance Manual. [Link]

-

NIH. Induction of Apoptosis by Isoalantolactone in Human Hepatocellular Carcinoma Hep3B Cells through Activation of the ROS-Dependent JNK Signaling Pathway. [Link]

-

ResearchGate. In Vitro Cytotoxicity Assay Data Summary. [Link]

-

PubMed. Allicin (from garlic) induces caspase-mediated apoptosis in cancer cells. [Link]

-

PubMed. Allicin induces apoptosis in gastric cancer cells through activation of both extrinsic and intrinsic pathways. [Link]

-

MDPI. Isolinderalactone Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines. [Link]

-

PubMed Central. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. [Link]

-

ResearchGate. Allicin induces cell cycle arrest and apoptosis of breast cancer cells in vitro via modulating the p53 pathway. [Link]

-

PMC. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [Link]

-

MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

Journal of Toxicology. Alveolar organoids: development of an in vitro assay to facilitate pulmonary toxicity assessments. [Link]

-

PMC. The mechanism of action for hyaluronic acid treatment in the osteoarthritic knee: a systematic review. [Link]

-

NIH. Allantoin | C4H6N4O3 | CID 204 - PubChem. [Link]

-

PubMed. Mechanisms of Action of Intra-articular Hyaluronic Acid Injections for Knee Osteoarthritis: A Targeted Review of the Literature. [Link]

-

NIH. L-Lysine | C6H14N2O2 | CID 5962 - PubChem. [Link]

-

PubMed. MECHANISM OF ANTI-HYPERTENSIVE ACTION OF QUINETHAZONE. [Link]

Sources

- 1. Alyxialactone | CymitQuimica [cymitquimica.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. broadpharm.com [broadpharm.com]

- 5. mddionline.com [mddionline.com]

- 6. カスパーゼ活性用のマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. abpbio.com [abpbio.com]

- 8. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 11. assaygenie.com [assaygenie.com]

- 12. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 13. pnas.org [pnas.org]

- 14. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. The Regulation of JNK Signaling Pathways in Cell Death through the Interplay with Mitochondrial SAB and Upstream Post-Translational Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. genesandcancer.com [genesandcancer.com]

An In-Depth Technical Guide to the Antibacterial Spectrum of Bioactive Compounds from the Alyxia Genus

A Note to the Reader: The compound "Alyxialactone" is not currently recognized in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known antibacterial properties of the plant genus Alyxia, from which a novel lactone like "Alyxialactone" would likely be derived. The focus will be on the scientifically documented antibacterial spectrum of extracts and identified bioactive compounds from various Alyxia species.

Introduction: The Genus Alyxia as a Source of Novel Antimicrobials

The genus Alyxia, belonging to the Apocynaceae family, comprises a diverse group of flowering plants, many of which have a history of use in traditional medicine.[1] Species such as Alyxia reinwardtii Blume and Alyxia sinensis have been utilized for their purported anti-inflammatory and antibacterial properties.[1] The increasing global challenge of antibiotic resistance necessitates the exploration of natural sources for new therapeutic agents, making the Alyxia genus a subject of significant research interest. This guide synthesizes the current understanding of the antibacterial activity of compounds derived from Alyxia, providing a technical resource for researchers and drug development professionals.

Antibacterial Spectrum of Alyxia Extracts

Multiple studies have investigated the antibacterial efficacy of crude and solvent extracts from various parts of Alyxia plants. These studies reveal a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

A study on Alyxia reinwardtii Blume demonstrated that different solvent extracts of its leaves and stem possess notable antibacterial properties.[2][3] The methanolic and hexane extracts, in particular, showed significant activity.[2][3] The antibacterial efficacy is attributed to the presence of various phytochemicals, including phenolic compounds, coumarins, and flavonoids.[2]

Similarly, research on the endemic Philippine species, Alyxia linearis Markgr., has shown that its extracts exhibit partial inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[4]

Quantitative Antibacterial Data for Alyxia reinwardtii Extracts

The following table summarizes the key antibacterial activity data from a study on Alyxia reinwardtii extracts:[2][3]

| Extract Type | Bacterial Strain | Test Method | Result |

| Methanol Leaf Extract | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 0.63 µg/mL |

| Methanol Leaf Extract | Escherichia coli | Minimum Bactericidal Concentration (MBC) | 2.50 µg/mL |

| Hexane Leaf Extract | Escherichia coli | Disc Diffusion Assay (DDA) | 11.17 ± 4.48 mm inhibition zone |

Identified Bioactive Compounds and Their Potential Mechanisms

The antibacterial activity of Alyxia species can be attributed to a variety of secondary metabolites. While research is ongoing, several classes of compounds have been isolated and are known for their antimicrobial properties.

Coumarins

The fragrant smell characteristic of many Alyxia species is due to a mixture of coumarins.[5] Compounds such as 3-hydroxycoumarin, 6-hydroxycoumarin, 8-hydroxycoumarin, and scopoletin have been isolated from the stems of Alyxia reinwardtii.[6] Coumarins are known to exert their antibacterial effects through various mechanisms, including the inhibition of essential enzymes and disruption of the cell membrane.

Lactones

Lactones are a class of cyclic esters that have demonstrated a wide range of biological activities, including antimicrobial effects.[7] While "Alyxialactone" remains uncharacterized, other bioactive lactones have been associated with the Alyxia genus. For instance, Massoia lactone was identified from an endophytic fungus, Kabatiella caulivora, isolated from Alyxia reinwardtii.[8] The general mechanism of action for many bioactive lactones involves interference with bacterial cell signaling pathways or direct damage to cellular components.[7]

Phenolic Compounds and Flavonoids

Extracts of Alyxia reinwardtii are rich in phenolic compounds and flavonoids.[2][3] These classes of compounds are well-documented for their antioxidant and antibacterial properties. Their mechanisms of action are often multifactorial, including the ability to chelate metal ions essential for bacterial growth, disrupt microbial membranes, and inhibit key bacterial enzymes.

Experimental Protocols for Determining Antibacterial Spectrum

The following are detailed methodologies for assessing the antibacterial activity of natural product extracts, as adapted from studies on Alyxia species.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an extract or compound that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Disc Diffusion Assay (DDA)

The disc diffusion assay is a qualitative method used to screen for antibacterial activity.

Workflow for Disc Diffusion Assay

Caption: Workflow for the Disc Diffusion Assay (DDA).

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Workflow for MBC Determination

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Future Directions and Conclusion

The genus Alyxia represents a promising source of novel antibacterial compounds. The documented efficacy of its extracts against both Gram-positive and Gram-negative bacteria warrants further investigation. Future research should focus on the isolation and structural elucidation of the specific bioactive compounds responsible for the observed antibacterial activity. The potential discovery of novel lactones, herein speculatively termed "Alyxialactones," could provide new scaffolds for the development of next-generation antibiotics. A thorough understanding of their mechanisms of action will be crucial in overcoming existing resistance patterns. The methodologies outlined in this guide provide a robust framework for the continued exploration of the therapeutic potential of the Alyxia genus.

References

-

Sitthan, V.K., Abdallah, M.S., Nallappan, M., Choi, S.-H., Paik, J.-H. & Go, R. 2023. Antioxidant and antibacterial activity of different solvent extracts of leaves and stem of Alyxia reinwardtii Blume. Malaysian Applied Biology, 52(6): 67-80. [Link]

-

Phytochemical Analysis and Assessment of Antimicrobial, Genotoxic, and Cytotoxic Properties in Extracts Derived from Alyxia linearis Markgr. (Apocynaceae), a Philippine Endemic Species. (2023). ResearchGate. [Link]

-

Alyxia sinensis - Uses, Benefits & Common Names. Selina Wamucii. [Link]

-

Antioxidant and antibacterial efficacy of Alyxia reinwardtii blume leaves and stems crude extracts. (2023). Universiti Utara Malaysia. [Link]

-

Antioxidant and Antibacterial Activity of Different Solvent Extracts of Leaves and Stem of Alyxia reinwardtii Blume. (2023). Malaysian Applied Biology - MAB Journal. [Link]

-

Antioxidant and antibacterial activity of different solvent extracts of leaves and stem of Alyxia reinwardtii Blume. (2024). Universiti Putra Malaysia Institutional Repository. [Link]

-

Rattanapan, J., Sichaem, J., & Tip-pyang, S. (2012). Chemical Constituents and Antioxidant Activity from the Stems of Alyxia reinwardtii. Records of Natural Products, 6(3), 288-291. [Link]

-

Identification of Massoia Lactone and its Hydroxy-derivative from Kabatiella caulivora, an Endophyte of the Terrestrial Plant Alyxia reinwardtii. (2017). ResearchGate. [Link]

-

PROSEA - Plant Resources of South East Asia. [Link]

-

Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (2021). PubMed. [Link]

Sources

- 1. Alyxia sinensis (Sinensis Alyxia, Alyxia sinensis, Alyxia) - Uses, Benefits & Common Names [selinawamucii.com]

- 2. psasir.upm.edu.my [psasir.upm.edu.my]

- 3. jms.mabjournal.com [jms.mabjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 6. ACG Publications - Chemical Constituents and Antioxidant Activity from the Stems of Alyxia reinwardtii [acgpubs.org]

- 7. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridoid glycosides represent a vast and structurally diverse class of monoterpenoids, widely distributed in the plant kingdom and recognized for their significant roles in plant defense and their potential as therapeutic agents.[1][2] This guide provides a comprehensive technical overview of alyxialactone, a notable iridoid lactone, and its related glycosidic counterparts. We will delve into the biosynthetic origins, chemical properties, and pharmacological potential of these compounds. This document is designed to serve as a resource for researchers, offering detailed methodologies for isolation, purification, and structural elucidation, alongside protocols for evaluating their biological activities, with a particular focus on anti-inflammatory and cytotoxic properties.

Introduction to Iridoid Glycosides: A Universe of Bioactivity

Iridoids are monoterpenoids characterized by a cyclopentanopyran ring system.[2] In nature, they are predominantly found as glycosides, most commonly linked to glucose.[2] These compounds are biosynthesized from geranyl pyrophosphate (GPP) via the methylerythritol phosphate (MEP) pathway.[1] The iridoid scaffold is formed through a key reductive cyclization step of 8-oxogeranial.[1][2] The structural diversity of iridoids, including the secoiridoids formed by the cleavage of the cyclopentane ring, contributes to their wide array of biological functions.[2]

Plants produce iridoids primarily as a defense mechanism against herbivores and microbial pathogens, often characterized by a bitter taste.[2][3] For decades, scientific research has been drawn to the pharmacological potential of iridoid glycosides, which exhibit a broad spectrum of activities, including anti-inflammatory, neuroprotective, cardioprotective, anticancer, antioxidant, and hypoglycemic effects.[4][5][6]

Table 1: General Properties of Iridoid Glycosides

| Property | Description |

| Chemical Class | Monoterpenoids |

| Core Structure | Cyclopentanopyran ring system (Iridane skeleton) |

| Biosynthetic Precursor | Geranyl pyrophosphate (GPP) |

| Common Form in Nature | Glycosides (often with glucose) |

| Primary Role in Plants | Defense against herbivores and pathogens |

| Key Biological Activities | Anti-inflammatory, neuroprotective, anticancer, antioxidant |

Alyxialactone and its Congeners: Focus on the Alyxia Genus

The genus Alyxia, belonging to the Apocynaceae family, comprises approximately 100 species found across Asia, Australia, and the Pacific islands.[7] Many Alyxia species are known for their fragrant bark and are used in traditional medicine.[7] Phytochemical investigations of this genus have revealed the presence of various compounds, including coumarins, triterpenes, and iridoids.[7][8][9][10]

Notably, the leaves of Alyxia reinwardtii have been identified as a source of two iridoid lactones: alyxialactone and 4-epi-alyxialactone.[7]

Chemical Properties of Alyxialactone:

While specific biological activities of alyxialactone are not extensively documented in readily available literature, the broader class of iridoids to which it belongs is well-studied for its therapeutic potential.

Biosynthesis of Iridoid Glycosides

The biosynthesis of iridoid glycosides is a complex enzymatic process that begins with the universal C10 precursor of monoterpenes, geranyl pyrophosphate (GPP).[1]

Key steps in the pathway include:

-

Formation of Geraniol: GPP is converted to the acyclic monoterpene alcohol, geraniol, by geraniol synthase.[1]

-

Oxidation of Geraniol: Geraniol undergoes a two-step oxidation to form 8-oxogeranial, catalyzed by geraniol 8-hydroxylase and 8-hydroxygeraniol oxidoreductase.[1]

-

Reductive Cyclization: The iridoid synthase enzyme catalyzes the crucial cyclization of 8-oxogeranial to form the characteristic iridoid skeleton.[12] This step involves an initial NADPH-dependent reduction followed by a cyclization reaction.[2][12]

Caption: Core biosynthetic pathway of iridoid glycosides.

Methodologies for Isolation, Purification, and Structural Elucidation

The successful study of alyxialactone and related iridoid glycosides hinges on robust methods for their extraction from plant material, followed by purification and definitive structural analysis.

Extraction and Isolation

A common starting point for isolating iridoid glycosides is the preparation of a crude extract from dried and powdered plant material.

Protocol 1: General Extraction of Iridoid Glycosides

-

Plant Material Preparation: Collect and dry the leaves of a relevant Alyxia species. Grind the dried leaves into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-